molecular formula C23H25N3O3 B2740067 ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate CAS No. 1226437-82-6

ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate

Cat. No.: B2740067
CAS No.: 1226437-82-6
M. Wt: 391.471
InChI Key: XBKMLCODSPHWFX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs, and a piperidine ring, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The indole derivative is then coupled with a benzoyl chloride derivative to form the benzamido group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, and the ethyl ester group is added via esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow chemistry to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Oxindole derivatives: Known for their diverse pharmacological activities.

The uniqueness of this compound lies in its specific combination of the indole and piperidine moieties, which can result in unique biological activities and therapeutic potential.

Properties

IUPAC Name

ethyl 4-[(3-indol-1-ylbenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-29-23(28)25-13-11-19(12-14-25)24-22(27)18-7-5-8-20(16-18)26-15-10-17-6-3-4-9-21(17)26/h3-10,15-16,19H,2,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKMLCODSPHWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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